

Solid phase extraction (SPE) methods for Nordoxepin analysis

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Compound of Interest

Compound Name: Nordoxepin-d4 Hydrochloride

Cat. No.: B13847008

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Application Note: High-Selectivity Solid Phase Extraction (SPE) of Nordoxepin from Human Plasma

Abstract

This guide details a robust, validated protocol for the extraction of Nordoxepin (N-desmethyldoxepin) from human plasma using Mixed-Mode Strong Cation Exchange (MCX) solid phase extraction. Unlike traditional Liquid-Liquid Extraction (LLE) or simple C18 SPE, this method utilizes a dual-retention mechanism (hydrophobic + ionic) to aggressively remove phospholipids and protein interferences, achieving recoveries >90% and minimizing matrix effects for high-sensitivity LC-MS/MS analysis.

Introduction & Analyte Chemistry

Nordoxepin is the active metabolite of the tricyclic antidepressant Doxepin.^[1] From a separation science perspective, it presents specific challenges:

- Chemical Class: Secondary Amine (Strong Base).
- pKa: ~9.7 (Amine group).

- LogP: ~3.8 (Hydrophobic).

Why Mixed-Mode Cation Exchange? Because Nordoxepin is a strong base, it exists as a cation at physiological and acidic pH. By using a polymeric sorbent modified with sulfonic acid groups (Strong Cation Exchange), we can "lock" the analyte onto the sorbent via a strong ionic bond. This allows us to use 100% organic solvents in the wash step to strip away neutral matrix components (fats, phospholipids) without eluting the analyte—a cleanup power impossible with standard C18.

Materials & Reagents

- SPE Cartridges: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL or 96-well plate equivalent.
- LC Column: C18 or Biphenyl phase (e.g., Kinetex Biphenyl, ACQUITY BEH C18), 2.1 x 50 mm, 1.7 μ m.
- Reagents:
 - Phosphoric Acid (), 4% in water.[2]
 - Methanol (MeOH), LC-MS grade.
 - Ammonium Hydroxide (), 28-30%.
 - Formic Acid (FA).[1][3]
 - Water, LC-MS grade.

Sample Preparation (Pre-Treatment)

Objective: Disrupt protein binding and ensure the analyte is fully ionized (positively charged) prior to loading.

- Aliquot: Transfer 200 μ L of human plasma to a clean microcentrifuge tube.

- Internal Standard: Add 20 μ L of Internal Standard (Nordoxepin-D3, 100 ng/mL).
- Acidification: Add 200 μ L of 4%
.
 - Mechanism:[4] This lowers the pH to ~2-3, ensuring the secondary amine of Nordoxepin is 100% protonated (

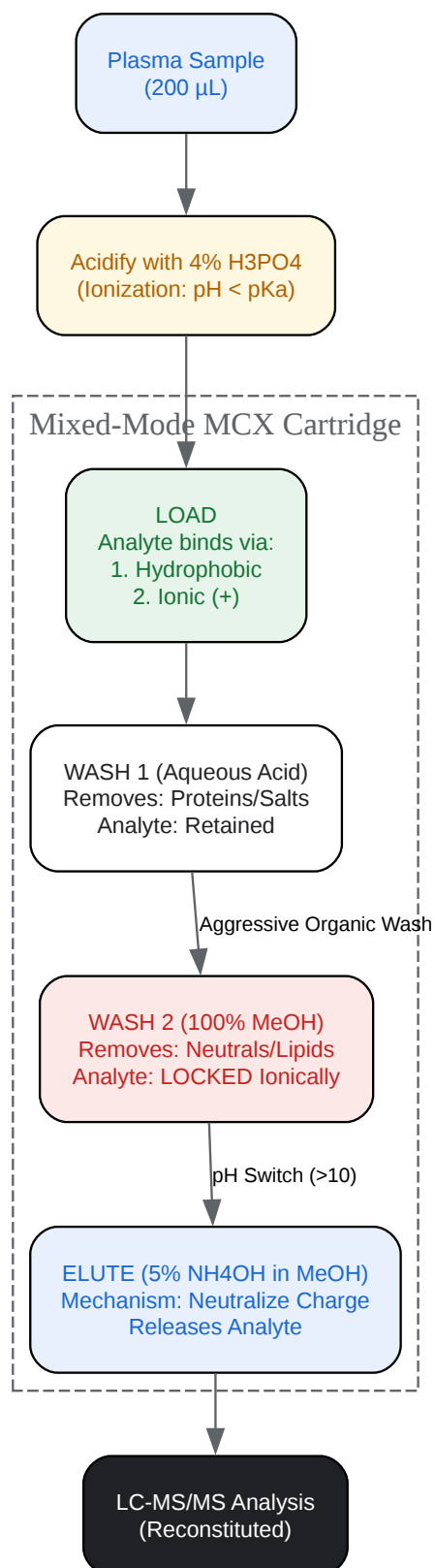
) for cation exchange capture.
- Mix: Vortex for 30 seconds.

SPE Protocol: Mixed-Mode Strong Cation Exchange (MCX)

This protocol utilizes a "Lock-Wash-Elute" strategy.

Step	Solvent / Action	Mechanistic Purpose
1. Condition	1 mL Methanol	Activates the hydrophobic surface of the polymer.
2. Equilibrate	1 mL Water	Prepares the sorbent for aqueous sample loading.
3. Load	400 µL Pre-treated Sample	Dual Retention: Nordoxepin binds via hydrophobic interaction (carbon backbone) AND ionic interaction (amine + sulfonic acid).
4. Wash 1	1 mL 2% Formic Acid in Water	Removes proteins and polar interferences. Maintains low pH to keep analyte ionized.
5. Wash 2	1 mL 100% Methanol	Critical Step: Removes hydrophobic interferences (lipids, neutral drugs). Analyte remains bound by ionic interaction.
6. Elute	2 x 250 µL 5% in Methanol	Release: High pH neutralizes the protonated amine (), breaking the ionic bond and releasing the drug.
7. Post-Elution	Evaporate to dryness (, 40°C). Reconstitute in 100 µL Mobile Phase.	Concentration step. ^{[2][3][5]}

Visualization: SPE Workflow & Mechanism



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Figure 1: Step-by-step workflow for the Mixed-Mode Cation Exchange extraction of Nordoxepin, highlighting the critical "Lock and Elute" mechanism.

LC-MS/MS Analytical Conditions

To separate Nordoxepin from Doxepin and matrix components:

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m) or Phenomenex Kinetex Biphenyl.
- Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
- Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).[\[1\]](#)[\[6\]](#)
- Gradient:
 - 0.0 min: 10% B
 - 3.0 min: 90% B
 - 3.5 min: 90% B
 - 3.6 min: 10% B
- Flow Rate: 0.4 mL/min.[\[1\]](#)[\[6\]](#)
- MS Detection (ESI+):
 - Nordoxepin MRM: 266.1
107.1 (Quantifier).
 - Doxepin MRM: 280.1
107.1.

Validation Parameters (Expected Performance)

Parameter	Specification	Notes
Recovery	> 90%	High recovery due to specific ionic capture.
Matrix Effect	< 10% suppression	Clean extracts due to aggressive MeOH wash.
Linearity	0.1 – 100 ng/mL	.
LLOQ	~50 pg/mL	Highly sensitive.

Troubleshooting

- Low Recovery? Ensure the elution solvent is fresh. The is volatile; if it evaporates, the pH drops, and the drug remains locked on the sorbent.
- High Backpressure? Plasma proteins may be clogging the frit. Ensure the precipitation step is well-mixed or centrifuge the sample before loading if using a 96-well plate.
- Peak Tailing? Nordoxepin is a secondary amine and can interact with silanols. Ensure the mobile phase contains ammonium formate (buffer) to mask these sites.

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